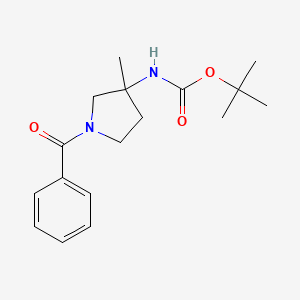![molecular formula C6H10ClF2NO B13889517 6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluoro-3-oxa-8-azabicyclo[321]octane;hydrochloride is a bicyclic compound that features a unique structure with both fluorine and oxygen atoms incorporated into its framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Aplicaciones Científicas De Investigación
6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in the study of biological systems and as a potential lead compound for drug discovery.
Industry: It is employed as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of 6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxa-8-azabicyclo[3.2.1]octane;hydrochloride: This compound shares a similar bicyclic structure but lacks the fluorine atoms present in 6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride.
8-Oxa-3-azabicyclo[3.2.1]octane;hydrochloride: Another similar compound used in organic synthesis and as an intermediate in various chemical processes.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a pharmaceutical agent.
Propiedades
Fórmula molecular |
C6H10ClF2NO |
|---|---|
Peso molecular |
185.60 g/mol |
Nombre IUPAC |
6,6-difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)1-4-2-10-3-5(6)9-4;/h4-5,9H,1-3H2;1H |
Clave InChI |
PZMKJGBOJIKTTL-UHFFFAOYSA-N |
SMILES canónico |
C1C2COCC(C1(F)F)N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)

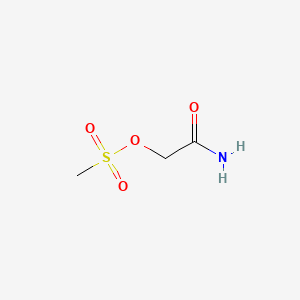
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
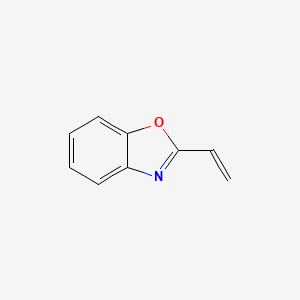

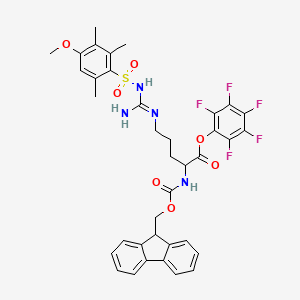
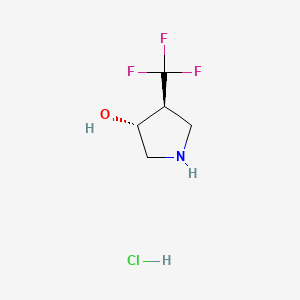
![(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13889493.png)

